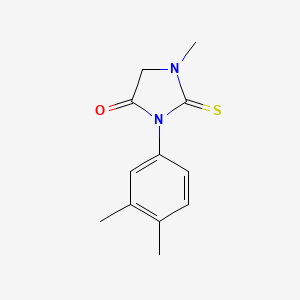
N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide, commonly known as CMPS, is a sulfonamide-based compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
CMPS inhibits CA enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which is a critical step in many biological processes. The inhibition of CA enzymes by CMPS has been found to have a range of biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects
The inhibition of CA enzymes by CMPS has been found to have a range of biochemical and physiological effects. For example, CMPS has been shown to reduce intraocular pressure in the eye, making it a potential treatment for glaucoma. Additionally, CMPS has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Finally, CMPS has been found to inhibit bone resorption, making it a potential treatment for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMPS in lab experiments is its ability to selectively inhibit CA enzymes. This selectivity allows researchers to investigate the specific role of CA enzymes in various biological processes. Additionally, CMPS is a relatively stable compound, making it easy to handle and store. However, one limitation of using CMPS in lab experiments is its potential toxicity. CMPS has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CMPS. One area of interest is the development of more potent and selective CA inhibitors based on the CMPS structure. Additionally, research could focus on investigating the role of CA enzymes in other biological processes, such as cancer progression. Finally, research could investigate the potential use of CMPS as a therapeutic agent in other diseases, such as Alzheimer's disease.
Synthesemethoden
The synthesis of CMPS involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. This reaction results in the formation of CMPS as a white solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
CMPS has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in many biological processes, including respiration, acid-base balance, and bone resorption. The inhibition of CA enzymes by CMPS has been found to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-13(15)8-5-9-14(11)16-19(17,18)10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXJKXMOPOAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)

![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)

![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)
![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5766010.png)
